

# 6-Desamino 6-Chloro Etravirine-13C3 certificate of analysis

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Compound of Interest

6-Desamino 6-Chloro Etravirine13C3

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# **Technical Guide: 6-Desamino 6-Chloro Etravirine-¹³C₃**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C<sub>3</sub>, an isotopically labeled derivative of an Etravirine impurity. This document is intended to support research, development, and quality control activities by providing key analytical data and methodologies.

# **Compound Identification and Properties**

6-Desamino 6-Chloro Etravirine-¹³C₃ is a stable isotope-labeled internal standard used in the quantitative analysis of Etravirine and its related impurities. The incorporation of three ¹³C atoms provides a distinct mass difference for use in mass spectrometry-based assays.



Parameter	Value	Reference
Catalogue No.	PA STI 026980	[1]
CAS Number	1246818-40-5	[1][2][3]
Unlabeled CAS	269055-76-7	[2]
Molecular Formula	C17 <sup>13</sup> C3H13BrClN5O	[1]
Molecular Weight	457.69	[1][2][3]
Chemical Name	4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile-13C3	[3][4]

# **Analytical Methodologies**

A comprehensive Certificate of Analysis (CoA) for this reference material typically includes data from the following analytical techniques to confirm its identity, purity, and potency.[4] While a specific CoA was not publicly available, the following sections describe the standard experimental protocols for the characterization of such pharmaceutical reference standards.

## **High-Performance Liquid Chromatography (HPLC)**

Purpose: To determine the purity of the compound and quantify any related impurities.

### Typical Protocol:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.



- Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm or 310 nm for Etravirine and related compounds).
- Injection Volume: 10 μL.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

## Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and structure of the compound.

### Typical Protocol:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Ionization Mode: Positive or negative ion mode, optimized for the analyte.
- Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).
- Data Analysis: The measured mass of the molecular ion is compared to the theoretical exact mass of 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C<sub>3</sub>. The isotopic pattern is also analyzed to confirm the presence of bromine, chlorine, and the three <sup>13</sup>C atoms.

# Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the compound by analyzing the chemical environment of its hydrogen atoms.

#### Typical Protocol:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).



- Data Acquisition: Standard proton NMR spectra are acquired.
- Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals are analyzed to confirm that the structure is consistent with that of 6-Desamino 6-Chloro Etravirine.

# Metabolic Pathway of the Parent Compound, Etravirine

Understanding the metabolism of the parent drug, Etravirine, is crucial for interpreting analytical data and understanding the relevance of its impurities and metabolites. Etravirine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] The major metabolic pathways involve hydroxylation followed by glucuronidation.[5][7]



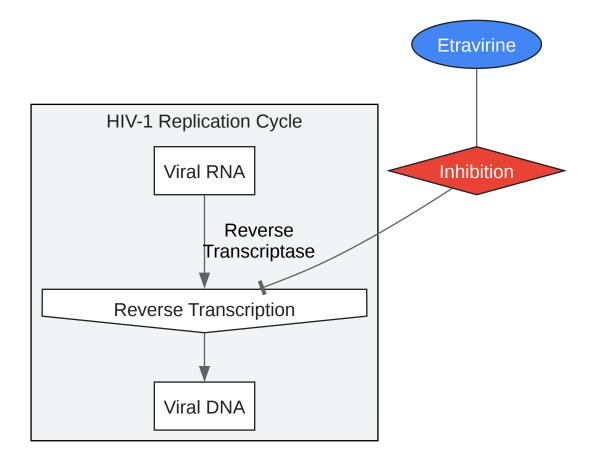
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Caption: Metabolic pathway of Etravirine via oxidation and glucuronidation.

## **Mechanism of Action of Etravirine**

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It functions by binding to a non-active site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[8] This ultimately halts the replication of the virus.[8]





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Caption: Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor.

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